molecular formula C19H20N2O5S B11411664 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11411664
M. Wt: 388.4 g/mol
InChI Key: KZNGULJSHPUNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzenethiol and an appropriate carbonyl compound.

    Oxidation: The resulting benzothiazepine is then oxidized to introduce the dioxido group.

    Acylation: The final step involves the acylation of the benzothiazepine with 4-ethoxyphenylacetic acid to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions may be used to modify the dioxido group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzothiazepines are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may be investigated for its effects on specific biological pathways.

Medicine

Medicinally, benzothiazepines have been explored for their potential therapeutic applications, including as anti-inflammatory, anti-cancer, and cardiovascular agents. This compound may be evaluated for similar activities.

Industry

In industry, the compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, benzothiazepines can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker for the treatment of hypertension and angina.

    Clotiazepam: A benzothiazepine derivative with anxiolytic and sedative properties.

Uniqueness

Compared to other benzothiazepines, 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide may have unique structural features that confer distinct biological activities. Its specific substitution pattern and functional groups could result in different pharmacological properties and applications.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C19H20N2O5S/c1-2-26-15-9-7-14(8-10-15)20-18(22)13-21-16-5-3-4-6-17(16)27(24,25)12-11-19(21)23/h3-10H,2,11-13H2,1H3,(H,20,22)

InChI Key

KZNGULJSHPUNQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CCS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.